3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
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Overview
Description
1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyrano, thieno, triazolo, and pyrimidin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one involves multiple steps. One common approach is the oxidative cross-coupling reaction, which involves the use of (4-bromophenyl)boronic acid and 2-oxo-2-(thiophene-3-yl)acetaldehyde . The reaction is typically carried out in the presence of pyrrolidine as a catalyst and toluene as a solvent at 80°C for several hours. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Nucleophiles: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex heterocyclic structure may impart unique electronic or photophysical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of multiple rings and functional groups may allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets.
Comparison with Similar Compounds
Similar Compounds
1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one: is unique due to its combination of multiple heterocyclic rings.
Thieno[3,4-b]thiophene derivatives: These compounds share the thieno ring but differ in their substitution patterns and additional rings.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have a similar triazolo ring but differ in their overall structure and applications.
Uniqueness
The uniqueness of 1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-phenyl-6,7-dihydro-4H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one lies in its complex structure, which combines multiple heterocyclic rings in a single molecule
Properties
Molecular Formula |
C27H23BrN4O3S2 |
---|---|
Molecular Weight |
595.5g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C27H23BrN4O3S2/c1-15(2)21-12-19-22(13-35-21)37-25-23(19)24(34)31(18-6-4-3-5-7-18)26-29-30-27(32(25)26)36-14-20(33)16-8-10-17(28)11-9-16/h3-11,15,21H,12-14H2,1-2H3 |
InChI Key |
XBGIMXYDNUINCW-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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